molecular formula C8H13BrMg B14585233 Magnesium, bromo-1-octynyl- CAS No. 61307-39-9

Magnesium, bromo-1-octynyl-

Cat. No.: B14585233
CAS No.: 61307-39-9
M. Wt: 213.40 g/mol
InChI Key: ISSKJNOCSRTHOZ-UHFFFAOYSA-M
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Description

Magnesium, bromo-1-octynyl- is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C8H13BrMg and is typically used in various chemical reactions to introduce the octynyl group into organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, bromo-1-octynyl- is prepared through the reaction of 1-bromo-1-octyne with magnesium metal in an anhydrous ether solvent. This reaction is a classic example of the Grignard reaction, where the magnesium inserts into the carbon-bromine bond to form the Grignard reagent . The reaction conditions typically involve:

Industrial Production Methods

In an industrial setting, the preparation of Magnesium, bromo-1-octynyl- follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo-1-octynyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving Magnesium, bromo-1-octynyl- include:

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Alkynes: From coupling reactions with alkyl halides.

    Ketones and esters: From reactions with acyl chlorides.

Scientific Research Applications

Magnesium, bromo-1-octynyl- has a wide range of applications in scientific research, including:

    Organic synthesis: Used to introduce the octynyl group into complex organic molecules.

    Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.

    Material science: For the preparation of functionalized polymers and advanced materials.

    Biological studies: As a tool for modifying biomolecules and studying their functions

Mechanism of Action

The mechanism by which Magnesium, bromo-1-octynyl- exerts its effects involves the formation of a highly reactive carbanion. This carbanion can:

Comparison with Similar Compounds

Similar Compounds

  • Magnesium, bromo-1-butynyl-
  • Magnesium, bromo-1-hexynyl-
  • Magnesium, bromo-1-decenyl-

Uniqueness

Magnesium, bromo-1-octynyl- is unique due to its specific chain length and the presence of the terminal alkyne group. This makes it particularly useful for:

Properties

CAS No.

61307-39-9

Molecular Formula

C8H13BrMg

Molecular Weight

213.40 g/mol

IUPAC Name

magnesium;oct-1-yne;bromide

InChI

InChI=1S/C8H13.BrH.Mg/c1-3-5-7-8-6-4-2;;/h3,5-8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

ISSKJNOCSRTHOZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC#[C-].[Mg+2].[Br-]

Origin of Product

United States

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